molecular formula C24H26ClFN4OS B2526040 N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1223814-53-6

N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2526040
CAS No.: 1223814-53-6
M. Wt: 473.01
InChI Key: YBBHHAWSTSKGLZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H26ClFN4OS and its molecular weight is 473.01. The purity is usually 95%.
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Scientific Research Applications

Receptor Agonist Research

One of the significant applications of compounds related to N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is in the development of receptor agonists. For example, research on similar triazaspirodecanone compounds has led to the discovery of high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit high affinity and selectivity and behave as full agonists in biochemical assays (Röver et al., 2000).

Antipsychotic Agent Development

Another area of application is in the development of antipsychotic agents. Compounds with a structure similar to this compound have shown promising results in biochemical and behavioral pharmacological test models indicative of antipsychotic efficacy. These findings suggest a potential for reduced neurological side effects in such compounds (Wise et al., 1985).

NK2 Receptor Antagonist Research

Compounds structurally related to the query compound have been investigated as tachykinin NK2 receptor antagonists. Research in this area has focused on synthesizing compounds with equivalent NK2 receptor binding affinity and evaluating their potency and selectivity. This includes studies on the antagonistic activity in guinea pig trachea and potential for bronchoconstriction prevention (Smith et al., 1995).

Anti-Inflammatory Activity

A study on derivatives of a compound similar to the query compound showed significant anti-inflammatory activity. This research synthesized several derivatives and evaluated their anti-inflammatory properties, indicating potential therapeutic applications in this area (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClFN4OS/c1-3-30-12-10-24(11-13-30)28-22(17-6-4-16(2)5-7-17)23(29-24)32-15-21(31)27-18-8-9-20(26)19(25)14-18/h4-9,14H,3,10-13,15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBHHAWSTSKGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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